molecular formula C21H25BrN2 B12676916 alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide CAS No. 93962-63-1

alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide

Cat. No.: B12676916
CAS No.: 93962-63-1
M. Wt: 385.3 g/mol
InChI Key: JVGBFVXICOAWBP-UHFFFAOYSA-N
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Description

alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide: is a chemical compound with a complex structure, often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study cellular processes and interactions. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biological systems.

Medicine: In medicine, this compound has potential applications in drug development. Its unique properties may be harnessed to create new therapeutic agents for treating various diseases.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions, making it a valuable tool for studying biological systems.

Comparison with Similar Compounds

  • beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide
  • alpha,alpha-Diphenylpiperidine-1-butyronitrile

Comparison: Compared to similar compounds, alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide stands out due to its unique structure and properties

Properties

CAS No.

93962-63-1

Molecular Formula

C21H25BrN2

Molecular Weight

385.3 g/mol

IUPAC Name

2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrobromide

InChI

InChI=1S/C21H24N2.BrH/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2;1H

InChI Key

JVGBFVXICOAWBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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